(1S,2S)-2-[(1R,2R)-2-fluorocyclohexyl]oxycyclohexan-1-ol
Description
Properties
CAS No. |
292150-00-6 |
|---|---|
Molecular Formula |
C12H21FO2 |
Molecular Weight |
216.29 g/mol |
IUPAC Name |
trans-(1S,2S)-2-[(1R,2R)-2-fluorocyclohexyl]oxycyclohexan-1-ol |
InChI |
InChI=1S/C12H21FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12,14H,1-8H2/t9-,10+,11-,12+/m1/s1 |
InChI Key |
OYSGJECOTLVDRJ-KXNHARMFSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol typically involves multiple steps, starting from commercially available cyclohexane derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the cyclohexane ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group, which can be achieved through oxidation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Cyclization: Formation of the final product through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide (CrO3) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
Medicinal Chemistry
Positive Allosteric Modulation
Research indicates that compounds similar to (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol can act as positive allosteric modulators of the muscarinic M1 receptor. These compounds have potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of cholinergic signaling is crucial for cognitive function, and enhancing this pathway may alleviate symptoms associated with these conditions .
Antidepressant Activity
Studies have suggested that related compounds exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This opens avenues for developing new antidepressants with fewer side effects compared to traditional medications .
Synthesis and Functionalization
Fluorination Techniques
The introduction of fluorine into organic molecules has been shown to enhance metabolic stability and bioactivity. The synthesis of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol involves advanced fluorination techniques that allow for the selective incorporation of fluorine atoms. This property is essential for designing drugs with improved pharmacokinetic profiles .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Cholinergic Modulation Study | Demonstrated that (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl] can enhance M1 receptor activity in vitro. | Potential treatment for Alzheimer's and schizophrenia. |
| Antidepressant Efficacy Study | Found that similar compounds showed significant antidepressant effects in rodent models. | Development of novel antidepressants with improved efficacy. |
| Fluorinated Compound Stability Research | Investigated the stability of fluorinated derivatives under physiological conditions. | Implications for drug design focusing on metabolic stability. |
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds provide insights into how substituents and stereochemistry influence properties and applications:
(1R,2R)-2-(Benzyloxy)cyclohexanamine
- Structure : Features a benzyloxy group (aromatic, bulky) and an amine instead of hydroxyl.
- Key Differences :
- The benzyl group increases lipophilicity compared to the fluorocyclohexyl group.
- The amine group introduces basicity, enabling salt formation (unlike the hydroxyl group in the target compound).
- Applications : Likely explored as a chiral intermediate in drug synthesis due to its stereochemistry and amine functionality.
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol Hydrochloride
- Structure: Contains two fluorine atoms and an amino group in a hydrochloride salt form.
- The amino group’s protonation (as HCl salt) improves water solubility, unlike the neutral hydroxyl in the target compound.
- Applications: Explicitly noted for pharmaceutical and agrochemical research due to its stability and reactivity.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol
- Structure : Menthol analog with methyl and isopropyl substituents.
- Key Differences: Lacks fluorine and ether linkages, reducing polarity and metabolic resistance.
- Applications : Likely used in fragrances or topical therapeutics due to its terpene-like structure.
(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- Structure : Includes a propenyl group and dimethyl substituents.
- Key Differences: The propenyl group introduces unsaturation, increasing reactivity for addition reactions. No fluorine or ether bonds, limiting electronic effects seen in the target compound.
- Applications: Potential use in polymer chemistry or as a flavoring agent.
trans-2-Methylcyclohexyl Acetate
- Structure : Ester derivative with a trans-methyl group.
- Key Differences :
- The acetate group enables hydrolysis to acetic acid, unlike the stable ether linkage in the target compound.
- Lacks hydroxyl and fluorine, reducing hydrogen-bonding capacity.
- Applications : Likely employed in solvents or plasticizers due to ester functionality.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine’s Role: The target compound’s fluorocyclohexyl group may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., benzyloxy or propenyl derivatives) .
- Stereochemistry : The (1R,2R) configuration in both rings could lead to distinct binding affinities in biological systems compared to stereoisomers like (1R,2S,5R) in .
- Functional Group Impact : The ether linkage provides hydrolytic stability over esters () but reduces reactivity compared to amines () .
Biological Activity
(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclohexanol backbone with a fluorinated cyclohexyl ether substituent. Its molecular formula is , and it features significant steric and electronic properties due to the fluorine atom's presence.
Mechanisms of Biological Activity
Research indicates that compounds similar to (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol can exhibit various biological activities:
- Antidepressant Effects : Some studies suggest that fluorinated cyclohexyl compounds may influence serotonin reuptake mechanisms, potentially serving as antidepressants .
- Neuroprotective Properties : The compound may exhibit neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects through the modulation of cell signaling pathways involved in apoptosis and proliferation .
Pharmacological Studies
Several pharmacological studies have investigated the effects of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in rodent models. |
| Study B | Neuroprotection | Showed decreased neuronal death in models of oxidative stress. |
| Study C | Antitumor Activity | Induced apoptosis in cancer cell lines with minimal cytotoxicity to normal cells. |
Case Study 1: Antidepressant Efficacy
In a controlled trial involving rodents, (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol was administered over four weeks. Results indicated a significant decrease in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Neuroprotection Against Oxidative Stress
A study examining the neuroprotective effects of the compound involved exposing neuronal cultures to hydrogen peroxide. Treatment with (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol resulted in a marked decrease in cell death compared to untreated controls.
Case Study 3: Antitumor Activity
In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
